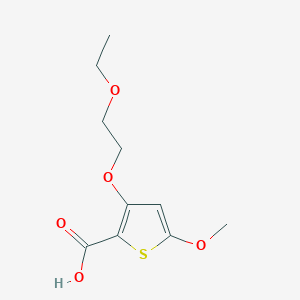![molecular formula C13H24N2 B12078592 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine is a complex organic compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.2.2]octane core, which is a rigid, three-dimensional framework, combined with a cyclopropyl(methyl)amino group. The presence of these structural elements imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclic structure.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Cyclopropylation: The cyclopropyl group can be added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropyl group or the bicyclic core, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced or ring-opened products.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure is valuable in the design of ligands for catalysis and as a scaffold in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The unique structure can interact with biological macromolecules in specific ways, making it a candidate for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential leads in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting their activity or modulating their function. The cyclopropyl(methyl)amino group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: Lacks the cyclopropyl(methyl)amino group, making it less complex.
Cyclopropylamine: Simpler structure with only the cyclopropyl and amino groups.
Bicyclo[2.2.2]octane: The parent hydrocarbon without any functional groups.
Uniqueness
The uniqueness of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine lies in its combination of a rigid bicyclic core with a cyclopropyl(methyl)amino group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C13H24N2 |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
4-[[cyclopropyl(methyl)amino]methyl]bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H24N2/c1-15(11-2-3-11)10-12-4-7-13(14,8-5-12)9-6-12/h11H,2-10,14H2,1H3 |
InChIキー |
NVDSOXNDAKZTLO-UHFFFAOYSA-N |
正規SMILES |
CN(CC12CCC(CC1)(CC2)N)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
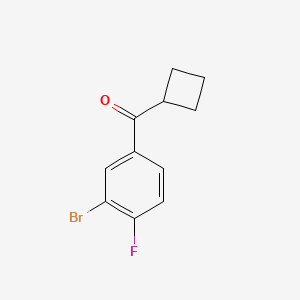

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

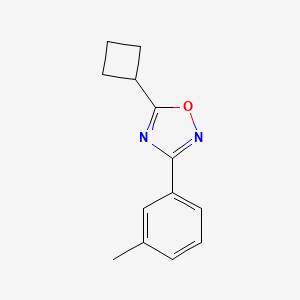

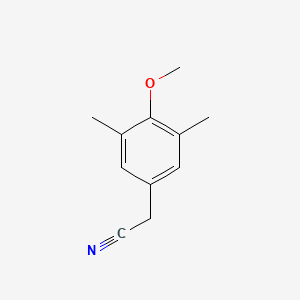
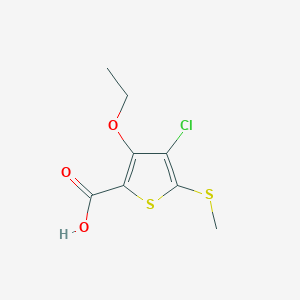
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
